molecular formula C15H12F2N2O3 B8464390 N-(3-Fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)malonamide

N-(3-Fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)malonamide

Cat. No. B8464390
M. Wt: 306.26 g/mol
InChI Key: RMQKLNLIYHNYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)malonamide is a useful research compound. Its molecular formula is C15H12F2N2O3 and its molecular weight is 306.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12F2N2O3

Molecular Weight

306.26 g/mol

IUPAC Name

N'-(3-fluoro-4-hydroxyphenyl)-N-(4-fluorophenyl)propanediamide

InChI

InChI=1S/C15H12F2N2O3/c16-9-1-3-10(4-2-9)18-14(21)8-15(22)19-11-5-6-13(20)12(17)7-11/h1-7,20H,8H2,(H,18,21)(H,19,22)

InChI Key

RMQKLNLIYHNYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC(=C(C=C2)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Fluorophenylamino)-3-oxopropanoic acid (197 mg, 1.00 mmol) was dissolved in 4 mL of dimethylformamide. Triethylamine (140 μL, 1.00 mmol) was added and the solution was cooled to 0° C. 4-Amino-2-fluorophenol (127 mg, 1.00 mmol, Aldrich) was added followed BOP reagent (442 mg, 1.00 mmol). The reaction was allowed to warm to room temperature and was then stirred at room temperature for 3 h. The reaction mixture was concentrated to remove methylene chloride and water was added to precipitate the product. Filtration and trituration with water gave the title compound (211 mg, 69%) as a white solid. 1H NMR (CD3OD) δ 7.61 (m, 2H), 7.51 (dd, 1H, J=13, 2.5 Hz), 7.08 (m, 3H), 6.88 (t, 1H, J=9.4 Hz), 3.51 (s, 2H); MS(ESI+) m/z 307.4 (M+H)+.
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Three
Quantity
442 mg
Type
reactant
Reaction Step Four
Yield
69%

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